(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Overview
Description
“(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol” is a chemical compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring with a chlorine atom at the 7th position and a methanol group at the 2nd position. The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
“this compound” is a colorless to yellow sticky oil to semi-solid or liquid . It has a molecular weight of 184.62 g/mol .Scientific Research Applications
Catalyst in Chemical Reactions
(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol and similar compounds are often used in various chemical synthesis processes due to their reactivity and functional groups. For instance, methanol serves as a hydrogen source and C1 synthon in chemical synthesis, particularly in selective N-methylation of amines. This process is catalyzed by RuCl3.xH2O, which is cost-effective and environmentally friendly, demonstrating the compound's role in creating valuable pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).
Photocatalysis and Energy Conversion
Photocatalytic processes involving methanol highlight the potential of these compounds in energy conversion technologies. For example, the piezocatalytic conversion of methane to alcohols over hydroxyapatite under ultrasonic vibration showcases an innovative approach to valorizing methane, a potent greenhouse gas, into useful alcohols without generating CO or CO2 emissions. This process emphasizes the compound's contribution to sustainable chemistry and energy technologies (Zhou et al., 2021).
Lignin Depolymerization
In the context of biomass conversion, (super)critical methanol has been used for the hydrogenolysis and hydrogenation of lignin model compounds, such as dihydrobenzofuran. This research demonstrates the potential of this compound in the depolymerization of lignin, providing a pathway to convert lignocellulosic biomass into valuable chemicals and fuels in an environmentally friendly manner (Macala et al., 2009).
Synthesis of Pharmaceutical Compounds
The synthesis of complex pharmaceutical compounds often involves intermediates similar to this compound. For example, the preparation of methanol monosolvate compounds for use in fluorescence polarization-based competition binding assays illustrates the compound's role in drug discovery and development. Such compounds are crucial for understanding receptor-ligand interactions, potentially leading to the development of new therapeutic agents (Ansideri et al., 2016).
Advanced Materials and Catalysis
This compound and derivatives find applications in the development of advanced materials and catalysts. The encapsulation of molybdenum(VI) complexes within zeolite Y, for example, demonstrates the compound's utility in creating efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This research contributes to the development of sustainable catalytic processes with enhanced performance and recyclability (Ghorbanloo & Alamooti, 2017).
Safety and Hazards
Future Directions
Benzofuran compounds, such as “(7-Chloro-2,3-dihydrobenzofuran-2-yl)methanol”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .
Mechanism of Action
Target of Action
Benzofuran derivatives, to which this compound belongs, have been found to exhibit significant activity against a wide range of targets, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Mode of Action
Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes and receptors, such as topoisomerase i, sigma receptors, pim-1, farnesyl transferase, histamine h3 receptors, and carbonic anhydrase .
Biochemical Pathways
Benzofuran derivatives have been found to interact with a wide array of biological pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
(7-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDILUVUJBIHXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631494 | |
Record name | (7-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26018-44-0 | |
Record name | (7-Chloro-2,3-dihydro-1-benzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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